2-Amino-3-(2-methoxyphenyl)propanoic acid
Overview
Description
2-Amino-3-(2-methoxyphenyl)propanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a carboxylic acid group (-COOH) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine. The carboxylic acid group can then be introduced through oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of the amino group can lead to the formation of nitro compounds.
Reduction: Reduction of the nitro group can produce the corresponding amine.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(2-methoxyphenyl)propanoic acid has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-(2-methoxyphenyl)propanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to various physiological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Amino-3-(2-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as 2-Amino-3-(3-methoxyphenyl)propanoic acid and 2-Amino-3-(4-methoxyphenyl)propanoic acid These compounds differ in the position of the methoxy group on the phenyl ring, which can affect their chemical properties and biological activities
List of Similar Compounds
2-Amino-3-(3-methoxyphenyl)propanoic acid
2-Amino-3-(4-methoxyphenyl)propanoic acid
2-Amino-3-(2-hydroxyphenyl)propanoic acid
2-Amino-3-(3-hydroxyphenyl)propanoic acid
2-Amino-3-(4-hydroxyphenyl)propanoic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-3-(2-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295314 | |
Record name | 2-amino-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-68-7 | |
Record name | 2-amino-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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